molecular formula C9H7ClN4 B1592953 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1014720-73-0

6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No. B1592953
M. Wt: 206.63 g/mol
InChI Key: GMXJDJHJPJSLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H7ClN4. It has a molecular weight of 206.63 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine and its derivatives has been reported in several studies . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14) . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Physical And Chemical Properties Analysis

6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine has been involved in various synthesis processes. For example, it has been used in the synthesis and characterization of stable betainic pyrimidinaminides (Schmidt, 2002). Another study involved its use in synthesizing 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines with moderate to weak fungicidal and insecticidal activity (Chen & Shi, 2008).

  • Quantum Chemical Characterization : A study conducted in 2017 explored the hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods, which included variants of the 6-chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Traoré et al., 2017).

Non-Covalent Interactions

  • Investigations based on non-covalent interactions in related compounds have been conducted. For example, a study in 2018 investigated non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which are structurally related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Zhang et al., 2018).

Biological Activity

  • Antihypertensive Activity : A study in 1981 explored the antihypertensive activity of derivatives of pyridopyrimidine, closely related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Bennett et al., 1981).
  • Antimicrobial Activity : Pyrimidine salts with structures similar to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine have been synthesized and evaluated for antimicrobial activity (Mallikarjunaswamy et al., 2013).

Corrosion Inhibition

  • Studies have been conducted on pyrimidinic Schiff bases, related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, as corrosion inhibitors for mild steel in hydrochloric acid solution (Ashassi-Sorkhabi et al., 2005).

Potential Antiangiogenic Properties

  • Pyrimidine derivatives, including compounds derived from 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, have been studied for their potential as antiangiogenic agents (Jafar & Hussein, 2021).

Safety And Hazards

The safety information for 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine includes several hazard statements: H302, H312, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

Pyrimidinamine derivatives, including 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . Future research may focus on designing and synthesizing new pyrimidinamine derivatives to overcome resistance issues associated with other fungicides .

properties

IUPAC Name

6-chloro-2-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXJDJHJPJSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647598
Record name 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine

CAS RN

1014720-73-0
Record name 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DH Slee, Y Chen, X Zhang, M Moorjani… - Journal of medicinal …, 2008 - ACS Publications
Previously we have described a novel series of potent and selective A 2A receptor antagonists (eg, 1) with excellent aqueous solubility. (1) While these compounds are efficacious A 2A …
Number of citations: 51 pubs.acs.org

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